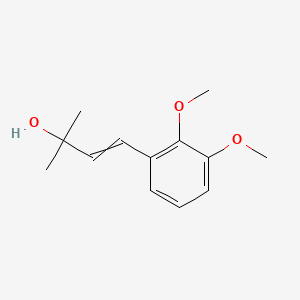
Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Vorbereitungsmethoden
The synthesis of thiazole derivatives, including Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate, can be achieved through several methods. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. For instance, using catalysts and specific solvents can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Wissenschaftliche Forschungsanwendungen
Thiazole derivatives, including Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate, have a wide range of scientific research applications. They are used in the development of pharmaceuticals due to their antimicrobial, antifungal, antiviral, and anticancer properties . In chemistry, they serve as building blocks for the synthesis of more complex molecules. In biology, they are studied for their potential as enzyme inhibitors and receptor modulators . Additionally, in the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and rubber vulcanization agents .
Wirkmechanismus
The mechanism of action of Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Thiazole derivatives can modulate enzyme activity by binding to the active sites or allosteric sites of enzymes, thereby inhibiting or activating their function . They can also interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses . The specific molecular targets and pathways involved depend on the structure of the thiazole derivative and its functional groups .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, and tiazofurin . While all these compounds share the thiazole ring structure, their biological activities and applications vary. For instance, sulfathiazole is primarily used as an antimicrobial agent, ritonavir as an antiretroviral drug, and tiazofurin as an anticancer agent . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
111930-94-0 |
|---|---|
Molekularformel |
C19H35NO2S |
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
methyl 2-methyl-4-tridecyl-4,5-dihydro-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H35NO2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-18(19(21)22-3)23-16(2)20-17/h17-18H,4-15H2,1-3H3 |
InChI-Schlüssel |
BRUHUJQOYHLHCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1C(SC(=N1)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



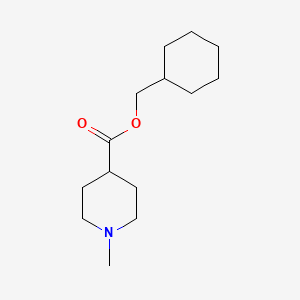


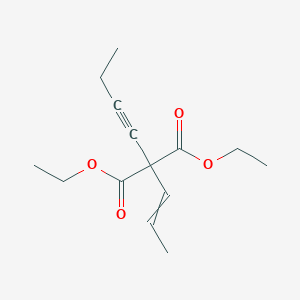
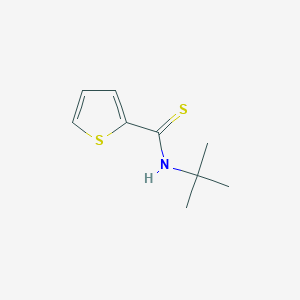
![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)

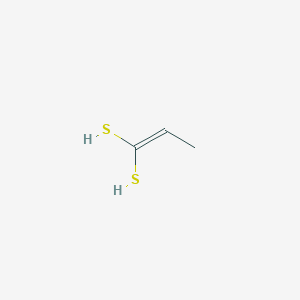
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)
![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)
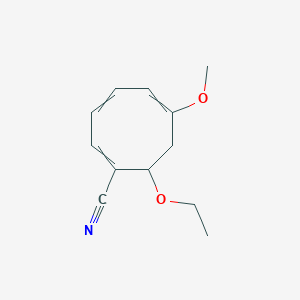
![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
